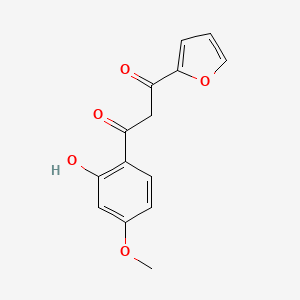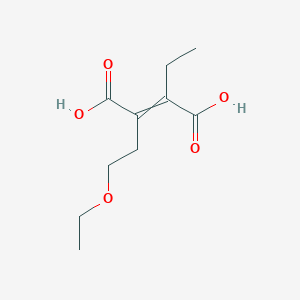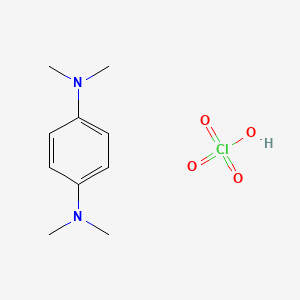
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine is a compound that combines the strong oxidizing properties of perchloric acid with the structural complexity of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perchloric acid typically involves the treatment of sodium perchlorate with hydrochloric acid, resulting in the formation of perchloric acid and sodium chloride:
NaClO4+HCl→NaCl+HClO4
This reaction is usually carried out in an aqueous solution and can be purified by distillation .
For 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine, the synthesis involves the methylation of benzene-1,4-diamine using methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of perchloric acid can also be achieved through the anodic oxidation of aqueous chlorine at a platinum electrode . This method is more direct and avoids the use of salts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Perchloric acid is a powerful oxidizer, especially when hot. It can oxidize various organic and inorganic compounds.
Reduction: Although less common, perchloric acid can participate in reduction reactions under specific conditions.
Substitution: 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine can undergo substitution reactions, particularly electrophilic aromatic substitution due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include perchloric acid itself, often used in concentrated form.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products
Oxidation: The major products depend on the substrate being oxidized but can include various oxidized organic and inorganic compounds.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine.
Wissenschaftliche Forschungsanwendungen
Perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions, particularly in oxidation and substitution reactions.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Wirkmechanismus
The mechanism of action of perchloric acid involves its strong oxidizing properties, which allow it to participate in various redox reactions. The molecular targets include organic and inorganic compounds that can be oxidized. The pathways involved typically include electron transfer processes that result in the oxidation of the target compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrochloric acid
- Hypochlorous acid
- Chlorous acid
- Chloric acid
Uniqueness
Perchloric acid is unique due to its extremely high acidity and strong oxidizing properties, which make it more reactive than other similar acids. The combination with 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine adds further complexity and potential for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
10404-70-3 |
|---|---|
Molekularformel |
C10H17ClN2O4 |
Molekulargewicht |
264.70 g/mol |
IUPAC-Name |
perchloric acid;1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H16N2.ClHO4/c1-11(2)9-5-7-10(8-6-9)12(3)4;2-1(3,4)5/h5-8H,1-4H3;(H,2,3,4,5) |
InChI-Schlüssel |
UHLAEMIINPKTNG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N(C)C.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





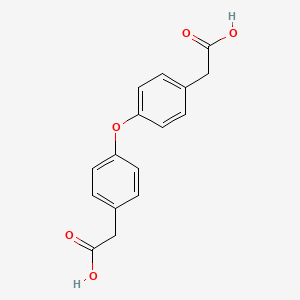

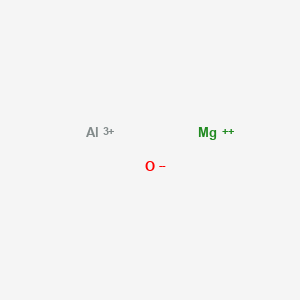

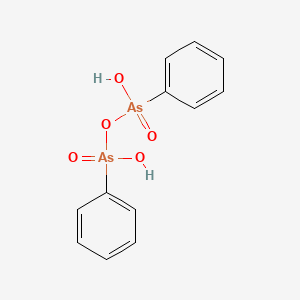
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)

